5,5-Diphenyl-2-thiohydantoin

Descripción general

Descripción

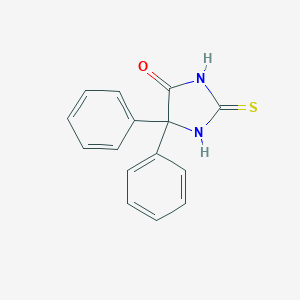

5,5-Diphenyl-2-thiohydantoin is a heterocyclic compound with the molecular formula C15H12N2OS. It is known for its unique structure, which includes a thiohydantoin ring substituted with two phenyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5,5-Diphenyl-2-thiohydantoin can be synthesized through the Biltz synthesis, which involves the base-catalyzed condensation of benzil and thiourea. The reaction typically occurs in an alkaline medium, such as sodium hydroxide, and is carried out under reflux conditions . The steps are as follows:

Reactants: Benzil and thiourea are mixed in the presence of a base (e.g., sodium hydroxide).

Reaction: The mixture is heated under reflux, allowing the reactants to condense and form the thiohydantoin ring.

Isolation: The reaction mixture is cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using solvents such as ethanol or dimethyl sulfoxide, which enhance the reaction yield and purity. The process involves:

Mixing: Benzil, thiourea, and a base are mixed in a suitable solvent.

Reflux: The mixture is heated under reflux to facilitate the reaction.

Purification: The product is purified through recrystallization, often using ethanol as the solvent.

Análisis De Reacciones Químicas

Substitution Reactions

DPTH undergoes nucleophilic substitution at the sulfur atom or nitrogen positions:

Example: Reaction with methyl bromoacetate yields thioether derivatives, confirmed by IR spectra showing loss of thione absorption (~1200 cm⁻¹) and new carbonyl signals (~1720 cm⁻¹) .

Oxidation Reactions

The thiohydantoin ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Products Formed | References |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acidic or neutral media | Sulfoxide (DPTH-SO) | |

| m-Chloroperbenzoic acid | Dichloromethane, 0°C | Sulfone (DPTH-SO₂) |

Oxidation outcomes depend on stoichiometry:

Cyclization Reactions

DPTH reacts with dihaloalkanes to form bicyclic structures:

Key data for 1,2-dibromoethane reaction:

- Yield: 78%

- Melting point: 215–217°C

- X-ray diffraction confirms planar imidazole and thiazole rings .

Ring-Opening and Rearrangement

Under strongly acidic or basic conditions:

| Conditions | Observations | References |

|---|---|---|

| Glacial acetic acid reflux | Hydrolysis to 5-phenylazo-2-thiohydantoin | |

| NaOH (10%), 100°C | Degradation to benzil and thiourea |

Hydrolysis studies show DPTH reverts to benzil and thiourea precursors in alkaline media, confirming its synthetic reversibility .

Reaction Optimization Insights

Comparative studies highlight solvent and catalyst impacts on DPTH synthesis:

| Catalyst | Solvent | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| NaOH | DMSO/H₂O | 92 | 2 | |

| KOH | Ethanol | 87 | 4 | |

| None | Acetonitrile | 65 | 6 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anti-Cancer Properties

DPTH and its derivatives have been extensively studied for their anti-cancer effects. Notably, 5,5-Diphenyl-2-thiohydantoin-N10 (DPTH-N10) has shown promising results in inhibiting the proliferation of human colon cancer cells (COLO-205). Research indicates that DPTH-N10 inhibits DNA synthesis and induces apoptosis at higher concentrations. The mechanism involves the upregulation of the cell cycle inhibitory protein p21 and the formation of a complex with cyclin-dependent kinase (CDK)2, leading to reduced CDK activity .

Case Study: Anti-Proliferation Effect on Colon Cancer Cells

- Objective : To evaluate the antiproliferation effect of DPTH-N10 on COLO-205 cells.

- Methodology : Thymidine incorporation assays and Western blot analysis were employed.

- Findings : DPTH-N10 inhibited cell proliferation at concentrations ranging from 0 to 30 µM without causing cell death, suggesting potential therapeutic applications in colon cancer treatment .

2. Anti-Angiogenic Activity

DPTH has demonstrated anti-angiogenic properties by inhibiting the proliferation of human umbilical vein endothelial cells (HUVEC). The compound increases p21 levels, which inhibits CDK2 and CDK4 activities, disrupting the cell cycle . This property is crucial for developing treatments that target tumor angiogenesis.

Case Study: Inhibition of HUVEC Proliferation

- Objective : To assess the anti-angiogenic effects of DPTH.

- Methodology : Evaluated through DNA synthesis assays and capillary-like tube formation.

- Findings : Enhanced anti-angiogenic activity was observed with certain structural modifications to DPTH, indicating a structure-activity relationship that could be exploited for drug development .

Material Science Applications

1. Corrosion Inhibition

DPTH has been investigated for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that it can significantly reduce corrosion rates, making it a candidate for protective coatings in industrial applications.

| Study Reference | Corrosion Rate Reduction (%) | Test Conditions |

|---|---|---|

| Lgaz et al., 2020 | 80% | HCl solution |

This data highlights DPTH's potential in protecting metals from corrosive environments, which is vital for extending the lifespan of industrial equipment .

Mecanismo De Acción

The mechanism of action of 5,5-Diphenyl-2-thiohydantoin involves its interaction with cellular targets, leading to various biological effects:

Anticancer Activity: It inhibits DNA synthesis and induces apoptosis in cancer cells.

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

5,5-Diphenylhydantoin: Similar structure but lacks the sulfur atom in the thiohydantoin ring.

5,5-Diphenyl-2-thioxo-4-imidazolidinone: Another thiohydantoin derivative with similar biological activities.

Uniqueness

5,5-Diphenyl-2-thiohydantoin is unique due to its thiohydantoin ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom enhances its ability to undergo various chemical transformations and interact with biological targets .

Actividad Biológica

5,5-Diphenyl-2-thiohydantoin (DPTH) is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiohydantoin class of compounds, characterized by the presence of a thioamide functional group. The chemical structure can be represented as follows:

This structure contributes to its reactivity and biological properties.

Antiproliferative Activity

Inhibition of Endothelial Cell Proliferation

Research has demonstrated that DPTH exhibits potent antiproliferative effects on human umbilical vein endothelial cells (HUVEC). Studies indicate that DPTH inhibits cell proliferation by increasing the levels of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest at the G0/G1 phase. This mechanism involves downregulation of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4, which are crucial for cell cycle progression .

Table 1: Effects of DPTH on HUVEC Proliferation

| Parameter | Control (Untreated) | DPTH Treatment |

|---|---|---|

| DNA Synthesis (3H-Thymidine) | Baseline | Decreased significantly |

| p21 Protein Level | Low | Increased |

| CDK4 Protein Level | Normal | Decreased |

| Cyclin D3 Level | Normal | Decreased |

Anti-Angiogenic Activity

DPTH has also been identified as an anti-angiogenic agent. In vitro studies showed that it inhibits capillary-like tube formation in endothelial cells, a critical process in angiogenesis. The introduction of side chains with specific spatial arrangements enhances its anti-angiogenic properties .

Case Study: Enhanced Anti-Angiogenic Activity

A derivative compound of DPTH, known as DPTH-N10, exhibited five times stronger inhibition of endothelial cell proliferation compared to the original compound. This suggests that structural modifications can significantly enhance the biological activity of thiohydantoins .

Enzyme Inhibition

Fatty Acid Amide Hydrolase (FAAH) Inhibition

DPTH has been reported as a reversible and competitive inhibitor of FAAH, an enzyme involved in lipid signaling. The compound demonstrated an IC50 value of 6.1 µM, indicating its potential as a therapeutic agent in modulating lipid-mediated signaling pathways .

Antimicrobial and Antifungal Properties

Thiohydantoins, including DPTH, have shown antimicrobial and antifungal activities. For instance, studies have indicated that 2-thiohydantoins possess fungicidal properties, particularly against various fungal strains when modified appropriately .

Additional Biological Activities

Beyond antiproliferative and anti-angiogenic actions, DPTH has been explored for other biological effects:

- Anticonvulsant Activity: Similar compounds have shown promise in treating epilepsy.

- Cholesterol-Lowering Effects: Some studies suggest that derivatives may lower liver cholesterol levels effectively .

- Corrosion Inhibition: Research indicates that DPTH can inhibit corrosion in mild steel under acidic conditions, showcasing its versatility beyond biological applications .

Propiedades

IUPAC Name |

5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDPNECWKZZEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066677 | |

| Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21083-47-6 | |

| Record name | 5,5-Diphenyl-2-thiohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21083-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylthiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021083476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Diphenyl-2-thiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-diphenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIPHENYL-2-THIOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Y6ZC0YR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.